molecular formula C11H7NO3 B1585080 N-(Propargyloxy)phthalimide CAS No. 4616-63-1

N-(Propargyloxy)phthalimide

Cat. No. B1585080
Key on ui cas rn: 4616-63-1
M. Wt: 201.18 g/mol
InChI Key: HBGZBVPXPDNXOV-UHFFFAOYSA-N
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Patent
US04584318

Procedure details

A stirred solution of 163.1 grams (1.00 mole) of N-hydroxyphthalimide, 448.0 grams (3.74 moles) of 2-propynyl bromide, 72.0 grams (0.52 mole) of potassium carbonate and 60.0 grams (0.82 mole) of dimethylformamide was heated under reflux for 16 hours. The reaction mixture containing a hardened solid was cooled. The solid was broken up by the addition of ethanol and stirring. The solid was collected by filtration and washed with additional ethanol, then with water until the washings were free of bromide ion when tested with silver ion. The solid was dried in a vacuum desiccator then recrystallized from hot ethanol to give 127.3 grams of N-2-propynoxyphthalimide; mp 146°-148.5°.
Quantity
163.1 g
Type
reactant
Reaction Step One
Quantity
448 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:6](=[O:7])[C:5]2=[CH:8][CH:9]=[CH:10][CH:11]=[C:4]2[C:3]1=[O:12].[CH2:13](Br)[C:14]#[CH:15].C(=O)([O-])[O-].[K+].[K+].CN(C)C=O>C(O)C>[CH2:15]([O:1][N:2]1[C:3](=[O:12])[C:4]2=[CH:11][CH:10]=[CH:9][CH:8]=[C:5]2[C:6]1=[O:7])[C:14]#[CH:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
163.1 g
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
448 g
Type
reactant
Smiles
C(C#C)Br
Name
Quantity
72 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
60 g
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 hours
Duration
16 h
ADDITION
Type
ADDITION
Details
The reaction mixture containing a hardened solid
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with additional ethanol
CUSTOM
Type
CUSTOM
Details
The solid was dried in a vacuum desiccator
CUSTOM
Type
CUSTOM
Details
then recrystallized from hot ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C#C)ON1C(C=2C(C1=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 127.3 g
YIELD: CALCULATEDPERCENTYIELD 63.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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